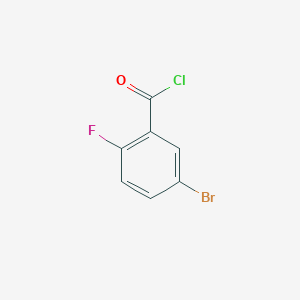

5-溴-2-氟苯甲酰氯

概述

描述

Synthesis Analysis

The synthesis of halogenated aromatic compounds can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, a precursor for PET radioligand [18F]SP203, was achieved through a five-step process starting from 4-bromo-2-formylthiazole, which indicates the potential complexity in synthesizing related compounds like 5-Bromo-2-fluorobenzoyl chloride . Additionally, the synthesis of 5-fluoro- and 5-bromoalkylisoxazoles through nitrosation of gem-dihalocyclopropanes suggests that halogenated compounds can be synthesized using specific halogenation reactions, which might be applicable to the synthesis of 5-Bromo-2-fluorobenzoyl chloride .

Molecular Structure Analysis

The molecular structure of halogenated benzoyl chlorides can be influenced by the size and electronegativity of the halogen atoms attached to the aromatic ring. The study of 2-fluorobenzoyl chloride, 2-chlorobenzoyl chloride, and 2-bromobenzoyl chloride revealed that these molecules exist as two non-planar conformers, anti and gauche, with the anti conformer being the lower energy state . This information can be extrapolated to suggest that 5-Bromo-2-fluorobenzoyl chloride may also exhibit similar conformational isomerism due to the presence of halogen atoms.

Chemical Reactions Analysis

The reactivity of halogenated aromatic compounds can vary depending on the halogen present and the position on the aromatic ring. For example, the alkylation of 5-fluorouracil with different halides showed position-specific reactivity, which could be relevant when considering the reactivity of 5-Bromo-2-fluorobenzoyl chloride in various chemical reactions . The chemoselectivity observed in the synthesis of 5-fluoroisoxazoles from bromofluorocyclopropanes also highlights the importance of understanding the reactivity patterns of halogenated compounds .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 5-Bromo-2-fluorobenzoyl chloride, they do provide insights into related compounds. The presence of halogen atoms can affect properties such as bond distances, contribution of conformers, and planarity of the molecule . These trends can be important when predicting the physical and chemical properties of 5-Bromo-2-fluorobenzoyl chloride, such as its boiling point, solubility, and reactivity.

科学研究应用

分子构象研究

5-溴-2-氟苯甲酰氯,以及类似的卤代苯甲酰氯化物,已被研究其在气相中的分子结构和构象组成。研究人员利用气相电子衍射和各种计算方法,调查了这些分子的结构行为。他们发现像2-氟苯甲酰氯这样的分子在气相中存在两种稳定的非平面构象(反式和顺式),而这些构象随着邻位卤原子的大小而变化。这项研究提供了关于不同条件下卤代苯甲酰氯化物的分子行为的见解(Johansen, Dahl, & Hagen, 2013)。

合成药理活性衍生物

该化合物在合成具有药理活性的衍生物方面具有应用。已进行了关于制备各种卤代苯并噻吩盐酸盐的研究,这在药理学中具有重要意义。这些研究涉及环化和溴化过程,展示了像5-溴-2-氟苯甲酰氯这样的卤代化合物在合成具有潜在药用价值的复杂有机结构中的作用(Chapman, Clarke, & Sawhney, 1968)。

可点击试剂的开发

5-溴-2-氟苯甲酰氯还在开发新的可点击试剂方面具有相关性,用于化学合成。例如,已开发了一种新的氟磺酰化试剂(1-Br-ESF),具有作为三电子亲电试剂和硫(六)氟化物交换(SuFEx)可点击材料的潜力。这些试剂对于有机化学中的区域选择性合成和官能化至关重要,展示了卤代苯甲酰氯化物在开发新颖合成方法中的重要性(Leng & Qin, 2018)。

安全和危害

5-Bromo-2-fluorobenzoyl chloride is classified as a hazardous chemical . It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

作用机制

Target of Action

5-Bromo-2-fluorobenzoyl chloride is primarily used as a laboratory chemical Benzoyl chloride compounds are generally known to react with amines, alcohols, and water, forming amides, esters, and acids respectively .

Mode of Action

The mode of action of 5-Bromo-2-fluorobenzoyl chloride is largely dependent on its reactivity as an acyl chloride. Acyl chlorides are highly reactive due to the good leaving group (Cl-) and can readily undergo nucleophilic acyl substitution reactions . This allows the compound to interact with various biological targets such as amines and alcohols, leading to the formation of amides and esters respectively .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its lipophilicity, molecular size, and charge .

Result of Action

Safety data sheets indicate that the compound is corrosive and can cause severe skin burns and eye damage . This suggests that the compound’s primary biological effect is likely related to its reactivity and corrosive nature.

Action Environment

The action of 5-Bromo-2-fluorobenzoyl chloride can be influenced by various environmental factors. For instance, the compound is known to react with water , suggesting that its activity could be influenced by the hydration level of the environment. Additionally, the compound’s reactivity suggests that it could potentially interact with various biological molecules, which could influence its action, efficacy, and stability.

属性

IUPAC Name |

5-bromo-2-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGBISULKASFCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620517 | |

| Record name | 5-Bromo-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-fluorobenzoyl chloride | |

CAS RN |

773140-42-4 | |

| Record name | 5-Bromo-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1288912.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1288937.png)

![6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1288938.png)

![Benzo[d]oxazol-2-ylmethanol](/img/structure/B1288940.png)